2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid
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Overview
Description
2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid is an organic compound that features both a benzoic acid moiety and a hydroxyphenyl group connected via an acryloyl linkage
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid typically involves the reaction of 3-hydroxybenzaldehyde with benzoic acid derivatives under specific conditions. One common method is the Claisen-Schmidt condensation, where 3-hydroxybenzaldehyde reacts with benzoic acid in the presence of a base such as sodium hydroxide. The reaction is typically carried out in an organic solvent like ethanol at elevated temperatures to facilitate the formation of the acryloyl linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Catalysts and advanced purification techniques are often employed to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form corresponding quinones.
Reduction: The acryloyl group can be reduced to form saturated derivatives.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH4).
Substitution: Halogenation using bromine (Br2) or nitration using nitric acid (HNO3) and sulfuric acid (H2SO4).
Major Products
Oxidation: Formation of benzoquinones.
Reduction: Formation of saturated benzoic acid derivatives.
Substitution: Formation of halogenated or nitrated benzoic acid derivatives.
Scientific Research Applications
2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its potential antioxidant and antimicrobial properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of advanced materials and as an intermediate in the synthesis of dyes and pharmaceuticals.
Mechanism of Action
The mechanism of action of 2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid involves its interaction with various molecular targets and pathways:
Antioxidant Activity: The hydroxyphenyl group can scavenge free radicals, thereby protecting cells from oxidative damage.
Anti-inflammatory Activity: The compound can inhibit the production of pro-inflammatory cytokines and enzymes.
Anticancer Activity: It may induce apoptosis in cancer cells by modulating signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
2-Hydroxybenzoic acid (Salicylic acid): Known for its anti-inflammatory and analgesic properties.
3-Hydroxybenzoic acid: Used in the synthesis of various organic compounds.
4-Hydroxybenzoic acid: Commonly used as a preservative in cosmetics and pharmaceuticals.
Uniqueness
2-[3-(3-Hydroxyphenyl)acryloyl]benzoic acid is unique due to its combined structural features of a benzoic acid and a hydroxyphenyl group linked by an acryloyl moiety. This unique structure imparts distinct chemical reactivity and potential biological activities that are not observed in simpler benzoic acid derivatives.
Properties
CAS No. |
60878-05-9 |
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Molecular Formula |
C16H12O4 |
Molecular Weight |
268.26 g/mol |
IUPAC Name |
2-[3-(3-hydroxyphenyl)prop-2-enoyl]benzoic acid |
InChI |
InChI=1S/C16H12O4/c17-12-5-3-4-11(10-12)8-9-15(18)13-6-1-2-7-14(13)16(19)20/h1-10,17H,(H,19,20) |
InChI Key |
IYOMTQXSBSHDJH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C(=C1)C(=O)C=CC2=CC(=CC=C2)O)C(=O)O |
Origin of Product |
United States |
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